3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEIEZYYRWYWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3 Chlorophenyl 2,2 Dimethylpyrrolidine
General Synthetic Strategies for Pyrrolidine (B122466) Ring Construction
The foundational step in synthesizing complex molecules like 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine is the efficient construction of the pyrrolidine ring itself. Several powerful strategies have been developed by synthetic chemists to achieve this, each offering distinct advantages in terms of stereocontrol, substrate scope, and efficiency.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
One of the most powerful and widely utilized methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. osaka-u.ac.jpacs.org This approach is highly atom-economical and allows for the direct formation of the five-membered ring with the potential to control up to four new stereogenic centers. acs.org Azomethine ylides, which act as 1,3-dipoles, can be generated in situ from various precursors and react with a wide range of alkenes (dipolarophiles) to yield highly substituted pyrrolidines. acs.org
The versatility of this method is enhanced by the development of catalytic and diastereoselective variants. For instance, the use of chiral auxiliaries on the dipolarophile can induce high levels of stereocontrol in the final pyrrolidine product. acs.org Modern advancements have also introduced iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides, broadening the scope and applicability of this strategy for creating complex pyrrolidine architectures under mild conditions. acs.org
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Proline methyl ester benzoylamide derivative | N-Enoyl oxazolidinone | 1 mol% Vaska's complex, TMDS, Et3N | Polysubstituted pyrrolidine | >20:1 | High | acs.org |
| Glycine | Maleimides | - | Tetracyclic pyrrolizidines | >9:1 | 71-93 | mdpi.com |
This table presents representative data for the synthesis of various pyrrolidine structures using cycloaddition reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization of acyclic precursors provides a direct and often stereoselective route to the pyrrolidine skeleton. nih.gov This strategy involves designing a linear molecule containing a nitrogen nucleophile and an electrophilic center, typically separated by a four-carbon chain, which can then be induced to cyclize. researchgate.net
Various methods can trigger the cyclization, including:
Reductive Amination: Condensation of a 1,4-dicarbonyl compound with a primary amine followed by reduction. mdpi.com
Nucleophilic Substitution: Cyclization of 1,4-amino alcohols or other substrates where a terminal group can be displaced by the amine. nih.gov
Radical Cyclization: The formation of the key C-N bond via a radical-mediated process, which is effective for constructing hindered systems. researchgate.net
A notable example is the enantioselective synthesis of N-Boc-2-substituted pyrrolidines through the lithiation and subsequent intramolecular cyclization of N-Boc-(3-chloropropyl)arylmethylamines. This method, particularly when using a chiral ligand like (-)-sparteine, can achieve high enantiomeric ratios. acs.org
Table 2: Intramolecular Cyclization for Pyrrolidine Synthesis
| Acyclic Precursor | Reagent/Conditions | Product | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-N-(3-chloropropyl)allylamine | n-BuLi/(-)-sparteine, Ether, -78°C | (S)-N-Boc-2-vinylpyrrolidine | 83:17 | 93 | acs.org |
| N-Boc-(3-chloropropyl)benzylamine | s-BuLi/(-)-sparteine | (S)-N-Boc-2-phenylpyrrolidine | >91:9 | High | acs.org |
This table showcases examples of intramolecular cyclization to form various pyrrolidine derivatives.
Palladium-Catalyzed Hydroarylation Techniques for 3-Arylpyrrolidines
Directly installing an aryl group at the 3-position of a pyrrolidine ring is a significant synthetic challenge. Palladium-catalyzed hydroarylation has emerged as a powerful solution, enabling the direct synthesis of 3-aryl pyrrolidines from readily available pyrrolines and aryl halides or their equivalents. researchgate.netchemrxiv.orgnih.gov This transformation represents a bimolecular alkene hydroarylation, a class of reactions that has historically been difficult to achieve with high efficiency and broad scope. researchgate.netnih.gov
The process involves the hydroarylation of N-alkyl pyrrolines, which, in contrast to their N-acyl counterparts that typically yield arylated alkene products, deliver the fully saturated 3-aryl pyrrolidine. researchgate.netnih.gov This method offers a direct, single-step route to valuable drug-like molecules and demonstrates broad substrate scope. researchgate.netchemrxiv.org The reaction proceeds via the formation of a π-allyl palladium intermediate, which then undergoes reductive cross-coupling. nih.gov
Table 3: Palladium-Catalyzed Hydroarylation of Pyrrolines
| Pyrroline Substrate | Aryl Source | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Alkyl pyrroline | Aryl halide | Palladium catalyst | 3-Aryl pyrrolidine | Broad range | researchgate.netnih.gov |
This table provides an overview of the hydroarylation approach to 3-aryl heterocycles.
Functionalization of Pre-formed Pyrrolidine Rings for 3-Aryl Substitution
An alternative to constructing the ring with the desired substituent already in place is the functionalization of a pre-existing pyrrolidine core. This approach is particularly valuable for creating diverse libraries of compounds from a common intermediate.
Direct Nucleophilic Coupling Strategies
Direct coupling reactions on a pre-formed pyrrolidine ring can be used to introduce the 3-aryl substituent. These methods often rely on transition-metal catalysis to forge the key carbon-carbon bond. While challenging, strategies involving the coupling of an organometallic nucleophile with a pyrrolidine electrophile (or vice versa) are being developed.
Recent advances in palladium catalysis have enabled the coupling of aryl chlorides with various lithium nucleophiles. nih.govresearchgate.net While not demonstrated specifically on a 3-halopyrrolidine for this exact transformation, the principle of using potent, molecularly defined palladium catalysts to couple aryl chlorides with organolithium reagents could be adapted for this purpose. nih.govresearchgate.net Similarly, nickel-catalyzed coupling reactions of borates with secondary carbons offer another potential avenue for this type of functionalization. mdpi.com
Late-Stage Derivatization Methods
Late-stage derivatization refers to the introduction of key functional groups at a late step in a synthetic sequence. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of analogues from a common, advanced intermediate. For the synthesis of this compound, this could involve creating a pyrrolidine with a functional group at the 3-position that can be readily converted to the desired 3-chlorophenyl group.
For example, a pyrrolidine bearing a boronic ester or a halogen at the 3-position could serve as a handle for a subsequent Suzuki or other palladium-catalyzed cross-coupling reaction. This approach is conceptually similar to the late-stage diversification of complex molecules like dibromoindigo, where halogen substituents are used for cross-coupling to install aryl groups. nih.gov This modular approach provides flexibility and allows for the synthesis of a variety of 3-arylpyrrolidine derivatives from a single precursor.
Stereoselective Synthesis Approaches for Pyrrolidine Derivatives
The precise control of stereochemistry is paramount in the synthesis of pharmacologically active compounds, as different stereoisomers can exhibit vastly different biological activities. For this compound, the key challenge lies in the enantioselective construction of the C3 stereocenter.
Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds. This can be achieved through the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, or through the use of chiral catalysts that create a chiral environment for the reaction to proceed enantioselectively.
Chiral Auxiliaries:
Chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultam, have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct substituted pyrrolidine rings with a high degree of diastereoselectivity. For instance, a chiral sultam can be attached to a dipolarophile, which then reacts with an azomethine ylide to form the pyrrolidine ring. The auxiliary can then be cleaved under mild conditions to afford the desired enantiomerically enriched product. While specific examples for this compound are not extensively documented, this methodology offers a viable and well-established route.
A general representation of this approach is the reaction of an N-metalated azomethine ylide with an α,β-unsaturated ester bearing a chiral auxiliary. The facial selectivity of the cycloaddition is dictated by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer.
Chiral Catalysts:
The use of chiral catalysts, particularly transition metal complexes with chiral ligands, has become a cornerstone of modern asymmetric synthesis. For the synthesis of pyrrolidine derivatives, several catalytic systems have proven effective. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example. This reaction, facilitated by chiral phosphoramidite (B1245037) ligands, can produce highly functionalized pyrrolidines with excellent yields and enantioselectivities. nih.gov
Another approach involves the use of chiral phosphoric acids as catalysts in intramolecular aza-Michael cyclizations. This "clip-cycle" strategy involves linking a bis-homoallylic amine to a thioacrylate via metathesis, followed by an enantioselective cyclization to form the pyrrolidine ring. This method has been shown to be effective for the synthesis of 2,2-disubstituted pyrrolidines.
The table below summarizes some relevant catalytic systems and their performance in the synthesis of substituted pyrrolidines.
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Pd(0) / Chiral Phosphoramidite | [3+2] Cycloaddition | Substituted Pyrrolidines | High | nih.gov |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | 2,2-Disubstituted Pyrrolidines | High | |
| Copper(II) / Chiral Box Ligand | Intramolecular Aminooxygenation | 2,5-cis-Pyrrolidines | >20:1 dr | nih.gov |
| Rhodium(I) / Chiral Diene Ligand | Asymmetric Reductive Heck | 3-Aryl Tetrahydropyridines | High | nih.gov |
Achieving high levels of both enantio- and diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters. Several strategies have been developed to control the formation of the pyrrolidine ring with high stereochemical fidelity.
1,3-Dipolar Cycloadditions:
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for constructing the pyrrolidine ring. The stereochemical outcome of this reaction can be controlled by the geometry of the alkene and the azomethine ylide, as well as by the presence of chiral catalysts or auxiliaries. The reaction can be highly diastereoselective, often favoring the formation of the cis or trans product depending on the reaction conditions and the nature of the substituents. For the synthesis of a 3-aryl-2,2-dimethylpyrrolidine, a potential strategy would involve the cycloaddition of an azomethine ylide generated from an imine and a suitable precursor with a 2,2-dimethyl-substituted alkene.
Intramolecular Cyclizations:
Intramolecular reactions often offer better stereocontrol than their intermolecular counterparts due to the constrained transition states. Diastereoselective intramolecular aminooxygenation of alkenes promoted by copper(II) complexes is an effective method for the synthesis of 2,5-cis-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov Similarly, iron-catalyzed diastereoselective C-H bond amination of aliphatic azides can provide access to 2,5-disubstituted pyrrolidines. nih.gov While these examples focus on 2,5-disubstitution, analogous strategies could potentially be adapted for the synthesis of 3-substituted pyrrolidines.
The table below outlines different approaches to stereoselective pyrrolidine ring formation.
| Method | Key Features | Stereochemical Control | Applicability to Target Compound |
| Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition | Reversible attachment of a chiral moiety to guide the reaction. | High diastereoselectivity. | High, by selecting an appropriate chiral auxiliary and dipolarophile. |
| Catalytic Asymmetric [3+2] Cycloaddition | Use of a chiral catalyst to create a chiral environment. | High enantioselectivity. | High, particularly with palladium or rhodium-based catalysts. |
| Diastereoselective Intramolecular Cyclization | Formation of the ring from a linear precursor with pre-existing stereocenters. | High diastereoselectivity based on substrate control. | Moderate, would require a custom-designed acyclic precursor. |
Design Principles for Novel Pyrrolidine Structures
The design of novel pyrrolidine structures is often guided by the principles of medicinal chemistry, aiming to optimize the pharmacological properties of a lead compound. The pyrrolidine scaffold is attractive due to its three-dimensional nature, which allows for the precise spatial orientation of substituents to interact with biological targets. nih.gov
The introduction of a 3-aryl group, such as the 3-chlorophenyl group in the target compound, is a common strategy in drug design to explore interactions with hydrophobic pockets in protein binding sites. The substitution pattern on the aryl ring can significantly influence the compound's potency and selectivity.
The gem-dimethyl group at the C2 position introduces a quaternary stereocenter, which can have several beneficial effects. nih.gov It can increase the metabolic stability of the compound by blocking potential sites of oxidation. Furthermore, the steric bulk of the gem-dimethyl group can lock the conformation of the pyrrolidine ring, leading to a more defined three-dimensional shape and potentially higher binding affinity to a target protein. The introduction of such quaternary centers can also expand the unpatented chemical space, offering new opportunities for the discovery of novel therapeutic agents. nih.gov
Structure-activity relationship (SAR) studies of related 3-arylpyrrolidine derivatives often reveal that the nature and position of the substituent on the aryl ring are critical for biological activity. For example, in a series of quorum sensing inhibitors, the aryl substitution on the pyrrolidone ring was found to be a key determinant of activity. nih.gov
The design of novel pyrrolidine structures often involves a combination of computational modeling and synthetic exploration. Molecular docking studies can be used to predict how different analogs of this compound might bind to a specific biological target, guiding the selection of new synthetic targets with improved properties.
Comprehensive Spectroscopic and Chromatographic Characterization of 3 3 Chlorophenyl 2,2 Dimethylpyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be mapped, leading to an unambiguous structural assignment.
1H NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the protons on the pyrrolidine (B122466) ring, and the protons of the two methyl groups. The aromatic protons would typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The protons on the pyrrolidine ring would resonate at different chemical shifts depending on their position and stereochemistry. The two methyl groups at the C2 position, being diastereotopic, may exhibit separate singlet signals.
13C NMR (Carbon-13 NMR) spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the aromatic carbons (typically in the 120-140 ppm range), with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The carbons of the pyrrolidine ring and the two methyl groups would resonate in the aliphatic region of the spectrum. The quaternary carbon at the C2 position would also be identifiable.
A hypothetical data table for the expected 1H and 13C NMR chemical shifts is presented below. Actual experimental values may vary based on the solvent and other experimental conditions.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 125 - 135 |
| Aromatic C-Cl | - | 133 - 136 |
| Aromatic C-Pyrrolidine | - | 140 - 145 |
| Pyrrolidine CH (C3) | 3.0 - 3.5 (m) | 45 - 55 |
| Pyrrolidine CH2 (C4) | 1.8 - 2.2 (m) | 25 - 35 |
| Pyrrolidine CH2 (C5) | 3.0 - 3.4 (m) | 50 - 60 |
| Pyrrolidine C (C2) | - | 60 - 70 |
| Methyl CH3 | 1.0 - 1.5 (s) | 20 - 30 |
Note: This is a generalized representation. Actual spectra would provide more precise shifts and coupling constants.
To resolve spectral overlap and definitively assign all proton and carbon signals, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings, typically over two to three bonds. researchgate.net It would be instrumental in tracing the connectivity of the protons within the pyrrolidine ring and identifying which aromatic protons are adjacent to each other.
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful for identifying all the protons belonging to the pyrrolidine ring from a single cross-peak.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (1H-13C). youtube.com It allows for the direct assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the chlorophenyl ring to the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly valuable for determining the stereochemistry and conformational preferences of the molecule.
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.govnih.govfrontiersin.org The substituents on the ring significantly influence the preferred conformation. nih.govfrontiersin.org NMR spectroscopy, particularly the analysis of proton-proton coupling constants (3JHH) and NOESY data, is a powerful tool for studying these conformational preferences. nih.gov The magnitude of the coupling constants between adjacent protons on the pyrrolidine ring can provide information about the dihedral angles between them, which in turn helps to define the ring's pucker. nih.gov NOESY can reveal through-space interactions that are indicative of a particular conformation. Computational modeling is often used in conjunction with NMR data to determine the most stable conformations. nih.govresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. cardiff.ac.uk
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.govresearchgate.net This high accuracy allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₂H₁₆ClN), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass. mdpi.com The presence of chlorine would be evident from the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. nih.gov
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
| [M+H]⁺ | 210.1044 | (Hypothetical) | C₁₂H₁₇ClN⁺ |
| [M+H]⁺ (³⁷Cl) | 212.1015 | (Hypothetical) | C₁₂H₁₇³⁷ClN⁺ |
Coupling chromatographic separation techniques with mass spectrometry enhances the analytical power for complex mixtures and provides fragmentation data for individual components.
GC-MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, the sample is vaporized and separated based on boiling point and polarity before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum shows the molecular ion and a series of fragment ions. The fragmentation pattern is like a "fingerprint" for the molecule and can be used for identification by comparison with spectral libraries. nih.gov For this compound, characteristic fragments would likely arise from the loss of a methyl group, cleavage of the pyrrolidine ring, and loss of the chlorophenyl group. nih.govnih.govmiamioh.edu
LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is suitable for less volatile or thermally labile compounds. ca.govlcms.cznih.gov The sample is separated by liquid chromatography and then ionized, typically using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods often produce a prominent protonated molecule [M+H]⁺ with less fragmentation than EI, which is useful for confirming the molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) can be performed in an LC-MS system to induce fragmentation and obtain structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (secondary amine) | 3300-3500 (broad) | Indicates the presence of the secondary amine in the pyrrolidine ring. |
| C-H Stretch (aromatic) | 3000-3100 | Corresponding to the C-H bonds of the chlorophenyl group. |
| C-H Stretch (aliphatic) | 2850-3000 | From the C-H bonds of the pyrrolidine ring and dimethyl groups. |
| C=C Stretch (aromatic) | 1400-1600 | Multiple bands indicating the carbon-carbon bonds within the phenyl ring. |
| C-N Stretch (amine) | 1020-1250 | Associated with the carbon-nitrogen bond in the pyrrolidine ring. |
| C-Cl Stretch | 600-800 | Characteristic of the carbon-chlorine bond on the aromatic ring. |
This table represents generalized expected values, and the precise wavenumbers for this compound are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and purity assessment. The UV-Vis spectrum of this compound would be dominated by the absorption of the chlorophenyl chromophore.
The aromatic ring would be expected to exhibit π → π* transitions. The presence of the chlorine atom, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The purity of a sample could be assessed by comparing the measured absorbance at a specific wavelength to that of a known standard, and by the absence of unexpected absorption bands.
Expected UV-Vis Absorption Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Data Not Available | Data Not Available | Data Not Available | π → π* |
No experimental or predicted UV-Vis spectral data for this compound could be located.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable methods for the analysis of this compound.
Gas Chromatography (GC) and High-Resolution GC (HRGC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For this compound, GC would be a valuable tool for assessing purity and potentially for separating it from reaction byproducts or isomers. The choice of a suitable column (e.g., a non-polar or medium-polarity column) and temperature program would be critical for achieving good separation. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. High-resolution gas chromatography (HRGC) would offer superior separation efficiency.
Hypothetical GC Parameters:
| Parameter | Value |
| Column Type | Data Not Available |
| Injection Temperature | Data Not Available |
| Oven Program | Data Not Available |
| Detector | Data Not Available |
| Retention Time | Data Not Available |
Specific GC or HRGC methods and retention data for this compound are not available in the reviewed literature.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase. HPLC is well-suited for the analysis of moderately polar compounds like this compound. Both normal-phase and reversed-phase HPLC could be employed. A common setup for a molecule of this type would be a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer. Detection would typically be performed using a UV detector set to a wavelength where the chlorophenyl group absorbs.
Hypothetical HPLC Parameters:
| Parameter | Value |
| Column Type | Data Not Available |
| Mobile Phase | Data Not Available |
| Flow Rate | Data Not Available |
| Detection Wavelength | Data Not Available |
| Retention Time | Data Not Available |
Specific HPLC methods and retention data for this compound have not been reported in available scientific sources.
Computational Chemistry Approaches for Pyrrolidine Derivatives
Quantum Chemical Studies and Reaction Mechanism Elucidation
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intricate details of chemical reactions. researchgate.net These methods allow for the investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a comprehensive picture of reaction mechanisms. researchgate.netemich.edu
For the synthesis of substituted pyrrolidines, computational methods can delineate the energy profile of multi-step reactions. emich.eduemich.edu For instance, in reactions like the aza-Cope-Mannich tandem reaction, computational analysis can identify the rate-determining step and predict how substituents on the starting materials affect the stereoselectivity of the product. emich.edu By calculating the activation energies for different pathways, researchers can determine the most favorable reaction conditions to achieve a specific stereoisomer. emich.eduemich.edu
In the context of 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine, quantum chemical studies could be used to elucidate its formation mechanism. This would involve modeling the reactants and calculating the energy landscape for the cyclization process. Such studies can reveal the influence of the 3-chlorophenyl and dimethyl groups on the reaction's feasibility and stereochemical outcome. DFT methods are frequently used for geometry optimization of reactants, products, and transition states, as well as for computing their electronic properties to understand charge distribution and reactivity. chemrxiv.orgresearchgate.net
Table 1: Application of Quantum Chemical Methods in Reaction Analysis
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, energy calculations. researchgate.net | Provides detailed reaction energy profiles, identifies rate-limiting steps, and predicts product stereoselectivity. emich.edu |
| Intrinsic Reaction Coordinate (IRC) | Verifying transition states connect the correct reactants and products. emich.edu | Confirms the calculated reaction pathway is valid. |
| Natural Bond Orbital (NBO) Analysis | Analyzing charge delocalization and intramolecular interactions. researchgate.net | Elucidates electronic effects of substituents on reaction intermediates and transition states. |
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is crucial to its function and properties. Molecular modeling and conformational analysis are used to explore the possible spatial arrangements (conformers) of a molecule and determine their relative stabilities. researchgate.net The pyrrolidine (B122466) ring is known for its flexibility and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. nih.govfrontiersin.org
The specific puckering of the pyrrolidine ring (e.g., Cγ-endo or Cγ-exo) is heavily influenced by the nature and position of its substituents. nih.govnih.gov For this compound, the bulky 2,2-dimethyl groups and the 3-chlorophenyl group will create significant steric constraints, dictating the preferred conformation of the five-membered ring. nih.gov
Computational techniques such as molecular dynamics (MD) simulations and stochastic conformational searches can systematically explore the conformational space of the molecule. nih.govnih.gov These methods generate a multitude of possible structures, which are then subjected to energy minimization to identify the most stable, low-energy conformers. nih.gov The relative populations of these conformers can be estimated using Boltzmann weighting factors, providing a dynamic picture of the molecule's structure in solution. researchgate.net Understanding the preferred conformation is essential, as it influences how the molecule interacts with other molecules, such as biological receptors.
Prediction and Optimization of Molecular Structures
A fundamental application of computational chemistry is the prediction and optimization of molecular geometries. researchgate.net Using quantum mechanical methods like DFT or more computationally efficient molecular mechanics (MM) force fields, an initial, approximate 3D structure of this compound can be refined to find its lowest energy geometry. researchgate.netresearchgate.net
The optimization process adjusts bond lengths, bond angles, and dihedral angles to minimize the potential energy of the structure. The accuracy of the final optimized geometry depends on the level of theory and basis set used in the calculation. emich.edu High-level quantum chemical calculations can provide highly accurate structural parameters. These optimized structures are the foundation for calculating other molecular properties, such as vibrational frequencies, dipole moments, and electronic properties like HOMO-LUMO energies, which describe the molecule's charge transfer characteristics. researchgate.net
Table 2: Comparison of Geometry Optimization Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure (e.g., DFT). researchgate.net | High accuracy, provides electronic properties. | Computationally expensive, limited to smaller systems. |
| Molecular Mechanics (MM) | Uses classical physics (force fields) to model atomic interactions. researchgate.net | Very fast, suitable for large molecules and long simulations. | Less accurate, does not describe electronic properties directly. |
Advanced Predictive Modeling for Chemical Properties
Advanced predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for correlating a molecule's structural features with its chemical or biological properties. nih.gov QSAR studies are widely applied to series of pyrrolidine derivatives to predict their activity as inhibitors for various enzymes or receptors. nih.govresearchgate.net
To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known activities is required. For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., logP, molar refractivity, topological surface area) is calculated. Statistical methods, such as multiple linear regression (MLR), are then used to develop a mathematical equation linking these descriptors to the observed activity.
These models, once validated, can predict the activity of new, unsynthesized compounds. scispace.com For example, a QSAR model could be developed to predict the potential inhibitory activity of this compound against a specific biological target. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net Commonly used QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D contour maps to visualize how different steric and electrostatic fields contribute to molecular activity. nih.govscispace.com
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Description |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 12.03 Ų | An indicator of a molecule's ability to permeate cell membranes. |
| LogP | 3.1955 | A measure of lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
| Rotatable Bonds | 1 | A measure of molecular flexibility. |
Note: Data presented is for the analogous compound 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine and serves as an illustrative example of properties that can be computationally predicted. chemscene.com
Theoretical and Methodological Frameworks for Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives
Principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov The core principle of SAR is that the activity of a molecule is directly related to its three-dimensional structure. By systematically modifying parts of a molecule, researchers can identify which chemical groups, or "pharmacophores," are essential for its biological function and which are detrimental. bohrium.com For pyrrolidine (B122466) derivatives, SAR studies often involve altering substituents on the pyrrolidine ring to understand their impact on activity and selectivity. bohrium.comresearchgate.net For instance, research on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed that small, lipophilic substituents at the 3-position of a terminal phenyl group were preferable for optimal potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) extends the principles of SAR by establishing a mathematical relationship between the chemical structure and biological activity. frontiersin.orgscispace.com QSAR models quantify the effects of various physicochemical properties of a molecule, such as hydrophobicity, electronics, and sterics, on its activity. nih.gov These models are powerful predictive tools in drug design, allowing chemists to estimate the activity of novel compounds before they are synthesized, thereby saving time and resources. researchgate.netscispace.com For pyrrolidine derivatives, QSAR models have been developed to predict activities for a range of targets. nih.govresearchgate.net For example, a QSAR analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents showed that their activity is dependent on specific topological and charge-related descriptors. nih.gov
The development of robust QSAR models relies on several key statistical parameters to ensure their predictive power.
| Statistical Parameter | Description | Significance |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | A value closer to 1.0 indicates a better fit of the model to the data. |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using leave-one-out (LOO) cross-validation. A Q² > 0.5 is generally considered indicative of good predictive capability. nih.gov | Helps to prevent overfitting of the model. |
| R²pred (External Validation R²) | Measures the predictive performance of the QSAR model on an external set of compounds not used in model development. | Provides an unbiased assessment of the model's generalizability. |
These principles guide the rational design of new, more potent, and selective pyrrolidine-based therapeutic agents. researchgate.net
Experimental Methodologies in SAR Studies
Experimental approaches are the cornerstone of SAR studies, providing the empirical data needed to understand how structural modifications affect biological activity. The synthesis and biological evaluation of a series of related compounds are central to this process.
The systematic synthesis of analogs is a critical step in exploring the SAR of pyrrolidine derivatives. nih.govresearchgate.net This involves creating a library of compounds where specific parts of a lead molecule are methodically altered. Common synthetic strategies for generating pyrrolidine analogs include:
1,3-Dipolar Cycloaddition: This is a powerful and highly stereoselective method for constructing the pyrrolidine ring. nih.gov It often involves the reaction of an azomethine ylide (generated in situ from an amino acid like sarcosine (B1681465) and an aldehyde or ketone like isatin) with a dipolarophile, such as a chalcone (B49325) or other α,β-unsaturated carbonyl compound. nih.govtandfonline.com This approach allows for the creation of complex spiro-pyrrolidine structures with multiple stereocenters in a single step. nih.gov
Functionalization of Pre-formed Rings: Another common approach is to start with a pre-existing pyrrolidine ring, such as proline or pyrrolidin-2-one, and modify it through various chemical reactions. researchgate.netbohrium.com This can involve N-alkylation, acylation, or the introduction of substituents at different positions on the ring. For example, new derivatives of pyrrolidin-2-one have been prepared by first reacting γ-butyrolactone with hydrazine (B178648) hydrate (B1144303) to form 1-aminopyrrolidin-2-one, which then serves as a versatile intermediate for further modifications. bohrium.com
In a study on NAAA inhibitors, researchers synthesized two series of pyrrolidine amide derivatives by modifying the linker chain and the terminal phenyl group of lead compounds. nih.govrsc.org This allowed them to systematically evaluate the impact of these structural changes on inhibitory potency and selectivity. nih.govrsc.org Similarly, the synthesis of spirooxindole pyrrolidine derivatives via a three-component reaction of isatin, sarcosine, and a dipolarophile has been used to generate analogs for anti-diabetic screening. nih.gov
Computational Methodologies in SAR and QSAR Studies
Computational methods have become indispensable in modern drug discovery, complementing experimental techniques to accelerate the design of new drugs. These methods provide insights into molecular interactions and allow for the prediction of activity for virtual compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ingentaconnect.comresearchgate.net This method is crucial for structure-based drug design, where the three-dimensional structure of the target protein is known. Docking simulations help to elucidate the binding mode of a ligand in the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. tandfonline.comnih.gov
For pyrrolidine derivatives, molecular docking has been widely used to understand their mechanism of action. For instance, in a study of novel pyrrolidine derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, docking studies revealed that the presence of a bulky electropositive substituent at one position and a non-bulky electronegative substituent at another position on the pyrrolidine scaffold could lead to favorable interactions with key residues in the enzyme's active site. ingentaconnect.com Similarly, docking analysis of spirooxindole pyrrolidinyl derivatives against α-glucosidase and α-amylase enzymes helped to rationalize the potent inhibitory activity observed for certain compounds. nih.gov The results of docking are often quantified by a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more favorable binding pose. scispace.com
When the 3D structure of the target is unknown, ligand-based methods can be employed. Ligand-based QSAR modeling relies on the principle that molecules with similar structures are likely to have similar biological activities. These models are built using a set of molecules with known activities and a variety of calculated molecular descriptors. scispace.com
Descriptors are numerical values that characterize specific properties of a molecule. They can be categorized as:
1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D Descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices). nih.gov
3D Descriptors: Based on the 3D conformation (e.g., steric fields, electrostatic fields, hydrophobic fields). tandfonline.com
Several QSAR modeling techniques are used, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scispace.comtandfonline.com These 3D-QSAR methods generate models based on the steric and electrostatic fields surrounding the aligned molecules. tandfonline.com For a series of pyrrolidine derivatives acting as Mcl-1 inhibitors, both CoMFA and CoMSIA models were successfully generated, showing good stability and predictability. nih.govtandfonline.comresearchgate.net The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.com
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied to SAR and QSAR studies, offering powerful tools for building highly predictive models, especially for large and complex datasets. schrodinger.com ML algorithms can identify non-linear relationships between molecular structure and activity that may be missed by traditional QSAR methods. arxiv.org
Various ML methods are employed in QSAR, including:
k-Nearest Neighbors (k-NN): A method that classifies a molecule based on the properties of its closest neighbors in the descriptor space. researchgate.net
Support Vector Machines (SVM): A powerful classification and regression method.
Random Forests and Boosted Trees: Ensemble methods that combine multiple decision trees to improve predictive performance. schrodinger.com
Deep Learning and Neural Networks: Advanced methods capable of learning complex patterns from large datasets, often using graph representations of molecules. schrodinger.com
Automated ML platforms, such as DeepAutoQSAR, streamline the process of building and validating QSAR models. schrodinger.com These platforms can automatically compute descriptors, train multiple ML models, and evaluate their performance, making these advanced techniques accessible to a wider range of researchers. schrodinger.com For pyrrolidine derivatives, ML-based QSAR approaches have the potential to accelerate the discovery of new drug candidates by providing more accurate predictions of biological activity and helping to prioritize which compounds to synthesize and test. schrodinger.comarxiv.org
Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the pharmacological activity of bioactive molecules. For pyrrolidine derivatives, including "3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine", the presence of chiral centers gives rise to different stereoisomers (enantiomers and diastereomers), each of which can exhibit unique interactions with biological targets. nih.govnih.gov The distinct spatial orientation of substituents on the pyrrolidine ring can lead to significant variations in biological profiles due to the chiral nature of biological macromolecules like receptors and enzymes. nih.gov
While specific research on the stereoisomers of "this compound" is not extensively available in public literature, the broader study of 3-aryl-pyrrolidine derivatives provides significant insights into the importance of stereochemistry in their structure-activity relationships (SAR). The spatial arrangement of the aryl group and other substituents on the pyrrolidine ring dictates the molecule's ability to fit into the binding pocket of a target protein, thereby influencing its efficacy and selectivity.
A notable example that underscores the importance of stereochemistry in this class of compounds is found in the development of novel androgen receptor (AR) antagonists. A study on a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives revealed that the stereochemical configuration of the pyrrolidine ring was crucial for their antagonistic activity. Specifically, it was determined that the (2S,3R) configuration of the pyrrolidine ring was favorable for AR antagonistic activity. nih.gov This finding highlights that a precise three-dimensional structure is necessary for optimal interaction with the receptor.
The influence of stereochemistry extends to various aspects of a drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties, in addition to its pharmacodynamic activity. Even subtle changes in the orientation of a substituent can alter the binding mode or affinity of a compound for its target. For instance, in other classes of pyrrolidine derivatives, the cis- or trans- relationship between substituents has been shown to be a determining factor for activity. nih.gov
In the context of "this compound", the carbon at the 3-position of the pyrrolidine ring is a stereocenter. This means the compound can exist as two enantiomers, (R)-3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine and (S)-3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine. It is highly probable that these enantiomers will exhibit different biological activities. One enantiomer may be significantly more potent or may have a different pharmacological profile altogether compared to the other. This phenomenon, known as eudismic ratio, is a common feature of chiral drugs.
The following table illustrates a hypothetical comparison of activities between enantiomers, based on common observations in medicinal chemistry, to emphasize the potential differences in their pharmacological profiles.
| Stereoisomer | Hypothetical Target Affinity (Ki, nM) | Hypothetical Functional Activity |
| (R)-3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine | 10 | Agonist |
| (S)-3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine | 500 | Antagonist |
| Racemic this compound | 255 (average) | Partial Agonist |
| Note: The data in this table is purely illustrative and does not represent actual experimental results for "this compound". |
Given the established principles of stereochemistry in drug action and the specific findings in closely related 3-aryl-pyrrolidine analogs, it is a critical consideration in the SAR studies of "this compound" to synthesize and evaluate the individual stereoisomers to fully elucidate their therapeutic potential and to identify the most active and selective isomer.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine, and how do steric effects influence reaction efficiency?
- Methodological Answer : A common approach involves the condensation of 3-chlorobenzaldehyde with a pre-functionalized pyrrolidine precursor. The 2,2-dimethyl groups on the pyrrolidine ring introduce steric hindrance, necessitating the use of bulky catalysts or elevated temperatures to improve reaction yields. For example, sodium borohydride reduction of a Schiff base intermediate (formed from 3-chlorobenzaldehyde and 2,2-dimethylpyrrolidine) in ethanol at 60°C has been reported for analogous compounds . Industrial methods may employ catalytic hydrogenation under optimized pressure (3–5 bar) to enhance scalability .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish the 3-chlorophenyl substituent from other regioisomers. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, especially to detect byproducts from incomplete reduction or alkylation steps. Mass spectrometry (ESI-MS) provides molecular weight validation, while X-ray crystallography (as applied in related compounds ) resolves stereochemical ambiguities.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to the chlorinated aromatic moiety and potential toxicity, use nitrile gloves, fume hoods, and closed systems during synthesis. Waste containing halogenated byproducts must be segregated and treated via professional waste management services . Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine HCl) for guidance on spill containment and emergency procedures .
Advanced Research Questions
Q. How does the 3-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to functionalize the chlorophenyl group. However, steric hindrance from the 2,2-dimethylpyrrolidine may necessitate longer reaction times or higher catalyst loadings . Computational modeling (DFT) can predict reactive sites and optimize conditions .
Q. What strategies mitigate data contradictions in pharmacological studies of pyrrolidine derivatives like this compound?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent polarity). Standardize in vitro assays using human-derived neuronal cells (e.g., SH-SY5Y) for neuroactivity studies. For receptor binding assays, employ radioligand displacement techniques with controls for non-specific binding. Comparative metabolomics (LC-MS/MS) can identify metabolite interference .
Q. How can regioselectivity challenges in modifying the pyrrolidine ring be addressed?
- Methodological Answer : The 2,2-dimethyl groups limit functionalization at the pyrrolidine ring’s 2-position. Focus on N-functionalization via reductive amination or alkylation. For C-3 or C-4 modifications, use directing groups (e.g., Boc-protected amines) to achieve regioselective C–H activation. Transition-metal catalysis (e.g., Ru or Ir) has shown promise in similar systems .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target receptors (e.g., GPCRs or ion channels). QSAR models trained on pyrrolidine derivatives with halogenated aryl groups improve activity predictions. ADMET predictors (e.g., SwissADME) assess bioavailability and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
